M3 Receptor Dissociation Half-Life: Tiotropium vs. Aclidinium and Glycopyrronium
Tiotropium exhibits a significantly longer dissociation half-life from the human M3 muscarinic receptor (t½ = 27 h) compared to aclidinium (t½ = 10.7 h) and glycopyrronium (t½ = 6.1 h), as determined in kinetic studies using cloned human receptors expressed in CHO cells [1]. This slow dissociation is the primary mechanism underlying its prolonged bronchodilation and once-daily dosing regimen [2].
| Evidence Dimension | Dissociation half-life (t½) from human M3 muscarinic receptor |
|---|---|
| Target Compound Data | 27 hours |
| Comparator Or Baseline | Aclidinium: 10.7 hours; Glycopyrronium: 6.1 hours |
| Quantified Difference | Tiotropium dissociates 2.5× slower than aclidinium and 4.4× slower than glycopyrronium |
| Conditions | Cloned human M3 receptors expressed in Chinese hamster ovary (CHO) cells; radioligand binding kinetic assays |
Why This Matters
The extended M3 receptor residence time directly correlates with sustained bronchodilation in vivo, enabling once-daily dosing and reducing the likelihood of symptom breakthrough compared to faster-dissociating alternatives.
- [1] Gavaldà, A., Miralpeix, M., Ramos, I., et al. (2009). Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs. View Source
- [2] Barnes, P.J. (2000). Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. Life Sciences, 56(11-12), 853-859. View Source
